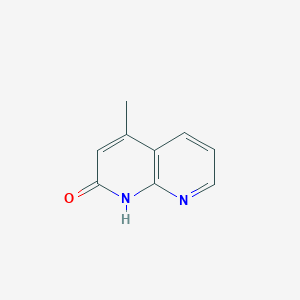

4-Methyl-1,8-naphthyridin-2-ol

Overview

Description

4-Methyl-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,8-naphthyridin-2-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This reaction proceeds via cycloaddition and ring expansion with rearrangement.

Industrial Production Methods: Industrial production of 1,8-naphthyridines, including this compound, often involves multicomponent reactions. These reactions efficiently generate complex molecular architectures with wide applications in medicinal chemistry and chemical biology . For example, the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts can produce 1,8-naphthyridines in moderate to high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The hydroxyl group at the second position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while substitution reactions can produce various substituted naphthyridines.

Scientific Research Applications

4-Methyl-1,8-naphthyridin-2-ol has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 4-Methyl-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of 1,8-naphthyridines are known to intercalate with DNA, inhibiting DNA replication and transcription, which can lead to the suppression of cancer cell growth . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1,8-Naphthyridine: The parent compound of the naphthyridine family, known for its antibacterial properties.

2,8-Dimethyl-1,5-naphthyridine: A derivative with two methyl groups, exhibiting different chemical and biological properties.

4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridine: Another derivative with potential anticancer activity.

Uniqueness: 4-Methyl-1,8-naphthyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the second position and methyl group at the fourth position differentiate it from other naphthyridine derivatives, making it a valuable compound for various applications.

Biological Activity

4-Methyl-1,8-naphthyridin-2-ol is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group at the 2-position and a methyl group at the 4-position of the naphthyridine ring. This configuration contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA, inhibiting replication and transcription processes, which is crucial for cancer cell proliferation suppression.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, including topoisomerases and DNA gyrase, which are essential for DNA replication in bacteria .

Anticancer Activity

Research indicates that derivatives of naphthyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assays : Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cellular functions and promoting cell cycle arrest. The IC50 values for certain derivatives have been reported in the micromolar range against lung cancer and breast cancer cell lines .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent:

- Bacterial Inhibition : It exhibits antibacterial activity against both gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve inhibition of bacterial DNA gyrase .

Additional Biological Activities

Beyond anticancer and antimicrobial effects, research has suggested other potential applications:

- Antifungal Activity : Preliminary studies indicate effectiveness against fungal strains like Candida albicans and Aspergillus fumigatus.

Case Studies

- Anticancer Efficacy :

-

Antimicrobial Research :

- In vitro studies demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL against several pathogenic strains.

- Mechanistic Insights :

Properties

IUPAC Name |

4-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-5-8(12)11-9-7(6)3-2-4-10-9/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGZBDXIEDQOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.